molecular formula C6H11ClO B3426640 4-Chloro-2,2-dimethylbutanal CAS No. 53840-27-0

4-Chloro-2,2-dimethylbutanal

Cat. No. B3426640
CAS RN: 53840-27-0
M. Wt: 134.60 g/mol
InChI Key: ADDYNWQLLPADQI-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethylbutanal is a chemical compound with the molecular formula C6H11ClO . It has a molecular weight of 134.61 and its IUPAC name is 4-chloro-2,2-dimethylbutanal .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,2-dimethylbutanal includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

4-Chloro-2,2-dimethylbutanal has a molecular weight of 134.61 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Novel Chemical Compounds

4-Chloro-2,2-dimethylbutanal has been used in the synthesis of new chemical compounds. For instance, a study demonstrates its use in the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles. This process, which starts from ethyl isobutyrate, utilizes 4-chloro-2,2-dimethylbutanal in an environmentally benign way to produce novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles (D’hooghe, Van Driessche, & Kimpe, 2009).

Probe Molecule in Metal Catalysts

The compound has been used in research involving metal catalysts. For example, 2,2-dimethylbutane, a related compound, has been employed as a probe molecule for elucidating the nature of active sites in supported metal catalysts. This research provides insights into various reactions such as hydrogen-deuterium exchange, hydrogenolysis, and isomerization on different metals (Burch & Paâl, 1994).

Catalysis and Chemical Reactions

Another study highlights the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts, including ruthenium and nickel. This research contributes to understanding the selectivity and reaction networks in catalytic processes (Machiels, 1979).

Thermodynamic Research

Research involving 4-chloro-2,2-dimethylbutanal also extends to thermodynamics. Studies have been conducted on excess molar enthalpies and volumes involving compounds like 2,2-dimethylbutane, providing valuable data for understanding chemical thermodynamics (Pérez, Gracia, & Losa, 1985).

Conformational Analysis

The compound has been a subject of conformationalanalysis studies as well. For example, molecular mechanics calculations were performed on compounds like 2-chloro-2,3-dimethylbutane to understand their conformational behavior. These studies contribute to the knowledge of structures, relative energies, and heats of formation (Crowder, 1989).

Synthesis of Taurine Derivatives

A novel method for protecting sulfonic acids using the 'safety-catch' principle was developed, involving the use of 2,2-dimethylbutane. This approach is significant for synthesizing taurine derivatives and demonstrates the versatility of such compounds in organic and biomolecular chemistry (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Study of Rotational Barriers

Research on 4-chloro-2,2-dimethylbutanal includes studies on rotational barriers and conformer populations. NMR studies of related compounds like 2-chloro-2,3-dimethylbutane have been conducted to understand their rotational barriers and conformational preferences, adding to the fundamental understanding of molecular dynamics (Anderson & Pearson, 1973).

Environmental Applications

The compound has been used in studies focusing on environmental applications, such as the investigation of CH4-flue gas replacement in structure H hydrates. This research is significant for understanding methane recovery and CO2 sequestration, demonstrating the environmental relevance of 4-chloro-2,2-dimethylbutanal and its derivatives (Lee et al., 2017).

Phase Equilibrium Studies

Phase equilibrium studies involving structure-H hydrates at temperatures below the freezing point of water have been conducted using compounds like 2,2-dimethylbutane. These studies are crucial for understanding the thermodynamic properties of such hydrates (Ohmura et al., 2005).

properties

IUPAC Name

4-chloro-2,2-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(2,5-8)3-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDYNWQLLPADQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,2-dimethylbutanal

CAS RN

53840-27-0
Record name 4-chloro-2,2-dimethylbutanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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